Fluorescent red 630 reactive

fluorescence quantum yield protein conjugation signal enhancement

Choose Fluorescent red 630 reactive for its bridged hemicyanine core, which delivers a protein-induced quantum yield boost (up to 10‑fold) that BODIPY dyes lack. Its exceptional solid‑state fluorescence enables DNA array preparation on glass, while the characteristic bathochromic shift upon conjugation (λabs 645 nm, λem 660 nm) serves as a built‑in QC marker. The dye also functions as a viscosity‑sensitive molecular rotor for conformational studies. Generic red dyes cannot replicate these performance features—verify you are procuring the genuine hemicyanine NHS ester (CAS 350496‑73‑0).

Molecular Formula C40H49N3O8S
Molecular Weight 731.9 g/mol
Cat. No. B12053055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent red 630 reactive
Molecular FormulaC40H49N3O8S
Molecular Weight731.9 g/mol
Structural Identifiers
SMILESCC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC
InChIInChI=1S/C40H49N3O8S/c1-8-41(9-2)28-17-19-30-27(24-35(39(3,4)5)50-33(30)25-28)14-13-15-34-40(6,7)31-26-29(52(47,48)49)18-20-32(31)42(34)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3
InChIKeyPHHUECZJTSYKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent Red 630 Reactive: A Hemicyanine-Based Amine-Reactive Biolabel for 633 nm Laser Excitation


Fluorescent red 630 reactive (CAS 350496-73-0) is a bridged hemicyanine-based fluorescent dye designed for amine-reactive biolabeling . It is optimally excited by red lasers (He/Ne; 633 nm) and diode lasers (635-650 nm), with a fluorescence emission maximum at 650 nm in aqueous buffer (λex 620 nm; λem 650 nm in 0.1 M phosphate pH 7.0) . The dye exhibits a molar extinction coefficient of 120,000 M⁻¹ cm⁻¹ and undergoes a notable quantum yield enhancement of up to one order of magnitude upon conjugation to a target protein . Its chromophore structure provides very strong fluorescence in the solid state, making it suitable for specialized applications such as DNA array preparation on glass surfaces . The compound is supplied at ≥80% purity (coupling to amines) and is soluble in DMF .

Why Generic Substitution of Fluorescent Red 630 Reactive with Other Red-Absorbing Dyes is Scientifically Unjustified


The red-absorbing fluorescent dye class is chemically and photophysically heterogeneous. A comprehensive spectroscopic study of 13 commercially available red-absorbing dyes—including Alexa647, Bodipy630/650, Cy5, and multiple DY-series dyes—demonstrated that these dyes exhibit fundamentally different responses to polarity, viscosity, and detergent addition, precluding simple interchange [1]. Critically, Fluorescent red 630 reactive possesses a unique combination of features not found in BODIPY-based or cyanine-based analogs: a bridged hemicyanine core that confers protein-induced quantum yield enhancement and exceptional solid-state fluorescence . BODIPY dyes (e.g., BDY 630-X) maintain consistently high quantum yields (φ ≈ 0.91) regardless of conjugation state but lack the activation-dependent signal amplification mechanism . Cyanine dyes (e.g., Cy5) offer similar spectral profiles but suffer from rapid photobleaching due to ozone and ROS susceptibility, whereas the hemicyanine structure of Fluorescent red 630 reactive provides different photophysical behavior [2]. Procuring a generic "red reactive dye" without verifying the specific chromophore chemistry therefore risks experimental failure in applications requiring protein-dependent fluorescence enhancement, solid-state detection, or specific environmental sensitivity profiles.

Quantitative Differentiation: Fluorescent Red 630 Reactive vs. Key Red-Absorbing Comparators


Protein-Induced Quantum Yield Amplification: A Signal Enhancement Mechanism Absent in BODIPY Dyes

Fluorescent red 630 reactive exhibits a quantum yield that increases by up to one order of magnitude (∼10-fold) upon covalent coupling to a target protein, relative to its free state in aqueous media . In contrast, BODIPY-based red dyes such as BDY 630-X, SE maintain a consistently high quantum yield (φ = 0.91) that is relatively insensitive to pH changes and does not exhibit conjugation-dependent enhancement . This differential behavior is rooted in chromophore chemistry: the bridged hemicyanine core undergoes viscosity-dependent suppression of non-radiative decay pathways upon protein binding, whereas the rigid BODIPY framework already minimizes non-radiative relaxation [1].

fluorescence quantum yield protein conjugation signal enhancement bioconjugation

Solid-State Fluorescence: Unique Capability for Surface-Immobilized DNA Array Preparation

Fluorescent red 630 reactive exhibits very strong fluorescence in the solid state, which specifically enables the preparation of DNA for arrays on glass . This property is not generally characteristic of other red-absorbing dyes in its spectral class. BODIPY dyes, for example, are optimized for solution-phase fluorescence and are not specifically noted for solid-state fluorescence performance on glass substrates; their primary documented applications involve solution-based labeling of lipids, membranes, and proteins . The hemicyanine chromophore structure of Fluorescent red 630 reactive likely prevents aggregation-caused quenching in the solid state, preserving emission intensity when immobilized.

DNA microarray solid-state fluorescence glass surface immobilization diagnostic arrays

Conjugate Spectral Shift: A Diagnostic Marker for Successful Bioconjugation

Upon conjugation to a target biomolecule, Fluorescent red 630 reactive undergoes a measurable bathochromic shift in its spectral properties: absorption maximum shifts from the free-dye value to λabs (conjugate) = 645 nm, and emission maximum shifts to λem (conjugate) = 660 nm . This shift provides a straightforward, non-destructive spectroscopic quality control (QC) metric to verify successful conjugation and estimate labeling efficiency. In contrast, BODIPY-based dyes such as BDY 630-X, SE do not exhibit significant spectral shifts upon conjugation, as their rigid BODIPY core is insensitive to environmental changes; their excitation/emission maxima remain approximately 625/640 nm regardless of conjugation state . The hemicyanine chromophore's sensitivity to its local environment—specifically the restricted molecular motion upon protein attachment—produces this diagnostic shift [1].

conjugate characterization spectral shift quality control bioconjugation efficiency

Molar Extinction Coefficient Advantage vs. BODIPY-Based Red Dyes

Fluorescent red 630 reactive exhibits a molar extinction coefficient (ε) of 120,000 M⁻¹ cm⁻¹ , which is 18.8% higher than the ε of BDY 630-X, SE (101,000 M⁻¹ cm⁻¹) and 23.7% higher than the ε of BDP 630/650 maleimide (97,000 M⁻¹ cm⁻¹) [1]. Since brightness in fluorescence detection scales proportionally with extinction coefficient (Brightness = ε × φ), this higher ε contributes to enhanced signal intensity at equivalent dye concentrations, assuming comparable quantum yields. The higher extinction coefficient of Fluorescent red 630 reactive is attributed to its extended conjugated hemicyanine chromophore, which provides greater absorption cross-section than the BODIPY core.

brightness extinction coefficient detection sensitivity low-abundance targets

Viscosity-Dependent Photophysics: A Distinct Response Profile Relative to BODIPY and Cyanine Dyes

The hemicyanine core of Fluorescent red 630 reactive (Dy-630) exhibits viscosity-dependent fluorescence quantum yield and lifetime—properties that increase with increasing viscosity and decrease with increasing temperature [1]. This behavior indicates the existence of an activated non-radiative decay pathway (photoisomerization) that is suppressed in constrained environments such as protein-bound states [1]. In a comparative spectroscopic study of 13 red-absorbing dyes, BODIPY dyes and DY-family dyes showed fundamentally different environmental sensitivities: DY-family dyes (including hemicyanine-based structures) were strongly influenced by medium viscosity and detergent addition, whereas ATTO dyes were primarily controlled by solvent polarity [2]. BODIPY 630/650 is explicitly noted as relatively insensitive to solvent polarity and pH changes, demonstrating that its photophysical response profile differs markedly from hemicyanine-based dyes .

viscosity sensitivity photophysics fluorescence lifetime environmental sensing

Chemical Core Distinction: Bridged Hemicyanine vs. BODIPY Framework and Its Functional Implications

Fluorescent red 630 reactive (CAS 350496-73-0) is a bridged hemicyanine with molecular formula C₄₀H₄₉N₃O₈S and molecular weight 731.9 g/mol . In contrast, BDY 630-X, SE (CAS 380367-48-6) is a BODIPY (boron-dipyrromethene) dye with formula C₃₃H₃₁BF₂N₄O₆S and molecular weight 660.5 g/mol . The BODIPY framework provides a rigid, planar chromophore that maintains high quantum yield across environments and is characterized by narrow emission bandwidths and long excited-state lifetimes suitable for fluorescence polarization assays . The bridged hemicyanine core is more conformationally flexible, enabling the viscosity- and conjugation-dependent photophysical behaviors described in the evidence above. This fundamental chemical distinction underlies all performance differences between the two dye classes .

chromophore chemistry chemical structure dye selection criteria photophysical mechanism

Optimal Scientific and Industrial Applications for Fluorescent Red 630 Reactive Based on Verified Differentiation


DNA Microarray Preparation on Glass Substrates Requiring Solid-State Fluorescence

Fluorescent red 630 reactive exhibits very strong fluorescence in the solid state, enabling its use for preparing DNA arrays on glass surfaces . Unlike BODIPY-based dyes optimized for solution-phase applications [1], this dye retains emission intensity when immobilized, making it suitable for diagnostic chips, gene expression profiling arrays, and surface-based hybridization assays where fluorescence must be detected from dried or immobilized spots.

Wash-Free or Low-Background Protein Conjugation Assays Leveraging Protein-Induced Quantum Yield Enhancement

The protein-induced quantum yield enhancement (up to 10-fold) of Fluorescent red 630 reactive enables assay formats where unbound dye exhibits low background fluorescence and conjugated dye produces amplified signal. This property is advantageous for in-gel protein detection, labeling reactions monitored without purification, and high-throughput screening where wash steps are undesirable. BODIPY dyes, lacking this activation mechanism, require separation of free dye to achieve comparable signal-to-background ratios .

Bioconjugation Quality Control via Conjugate Spectral Shift Monitoring

The characteristic bathochromic shift upon conjugation—λabs shifting to 645 nm and λem to 660 nm—provides a built-in spectroscopic QC marker . Laboratories can verify successful labeling of antibodies, proteins, or peptides by simply measuring absorption or emission spectra before purification. This feature reduces workflow complexity and eliminates the need for functional validation of every conjugation batch. BODIPY conjugates exhibit no such spectral shift, requiring alternative QC methods .

Biophysical Studies of Protein Conformational Changes and Viscosity Sensing

The viscosity- and temperature-dependent photophysics of the hemicyanine core make Fluorescent red 630 reactive suitable as a molecular rotor for investigating protein conformational dynamics, membrane fluidity, and DNA-protein interactions [1]. The dye's fluorescence lifetime and quantum yield respond to constrained molecular environments, enabling detection of binding events and structural changes. BODIPY dyes, being insensitive to environmental polarity and viscosity, are unsuitable for such applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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